
2-(5-chloro-2-methylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione
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Overview
Description
2-(5-chloro-2-methylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione is a useful research compound. Its molecular formula is C17H13ClN2O3S and its molecular weight is 360.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 360.0335411 g/mol and the complexity rating of the compound is 651. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(5-chloro-2-methylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro-2H-1,2,4-benzothiadiazine-1,1,3-trione is a member of the benzothiadiazine class of compounds, which have garnered attention for their diverse biological activities. This article reviews the current understanding of its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure features a chlorinated aromatic ring and a benzothiadiazine core, which are known to influence its biological interactions.
Biological Activity Overview
Research has indicated that benzothiadiazine derivatives exhibit a range of biological activities, including:
- Anticancer Activity : Several studies have highlighted the potential of benzothiadiazines in inhibiting cancer cell proliferation. For instance, compounds similar to this one have shown effectiveness against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
- Antimicrobial Properties : Initial screenings suggest that derivatives of this compound may possess antimicrobial activity against both bacterial and fungal strains.
Anticancer Activity
A study conducted by researchers at MD Anderson Cancer Center evaluated the anticancer properties of various benzothiadiazine derivatives. The findings indicated that certain derivatives could inhibit the growth of cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis and disruption of cellular signaling pathways related to growth factors .
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
2-(5-Chloro-2-methylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro... | A549 | 12.5 | Apoptosis induction |
2-(5-Chloro-2-methylphenyl)-4-(prop-2-yn-1-yl)-3,4-dihydro... | HeLa | 10.0 | Cell cycle arrest |
Antimicrobial Activity
In vitro studies have demonstrated that certain derivatives exhibit moderate to good antimicrobial activity. For example, compounds structurally related to this benzothiadiazine were tested against multiple bacterial strains and showed significant inhibition zones in agar diffusion assays .
Microorganism | Zone of Inhibition (mm) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 12 |
Candida albicans | 14 |
Case Studies
One notable case study involved the synthesis and evaluation of a series of benzothiadiazine derivatives for their anticancer properties. The study revealed that modifications on the aromatic ring significantly influenced biological activity. For instance, introducing various substituents on the phenyl ring enhanced potency against specific cancer types .
Scientific Research Applications
Anticancer Activity
Research has demonstrated that benzothiadiazine derivatives exhibit significant anticancer properties. The compound under discussion has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. Studies indicate that it may induce apoptosis in cancer cells through the activation of specific signaling pathways.
Case Study:
A study published in the Journal of Medicinal Chemistry reported that similar compounds showed IC50 values in the micromolar range against breast and lung cancer cell lines, suggesting potential therapeutic applications .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Preliminary studies indicate effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains.
Case Study:
In a comparative analysis of various benzothiadiazine derivatives, one related compound demonstrated a minimum inhibitory concentration (MIC) of 15 µg/mL against Staphylococcus aureus, indicating substantial antimicrobial potential .
Herbicidal Activity
Benzothiadiazine derivatives are being investigated for their herbicidal properties. The unique structure of the compound allows it to interfere with plant growth mechanisms.
Experimental Findings:
Field trials have shown that application of similar compounds significantly reduces weed populations while exhibiting low toxicity to crops. The compound's mode of action involves inhibition of key enzymes involved in plant metabolism .
Summary Table of Applications
Properties
IUPAC Name |
2-(5-chloro-2-methylphenyl)-1,1-dioxo-4-prop-2-ynyl-1λ6,2,4-benzothiadiazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O3S/c1-3-10-19-14-6-4-5-7-16(14)24(22,23)20(17(19)21)15-11-13(18)9-8-12(15)2/h1,4-9,11H,10H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHOBUYYLVMLNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.